An In-Depth Technical Guide to 9-Methoxyphenanthrene: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 9-Methoxyphenanthrene: Structure, Properties, and Synthesis
Introduction: The Significance of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon, constitutes the core structural framework for a vast array of natural products, including steroids, alkaloids, and resin acids. The functionalization of this stable tricyclic system gives rise to a diverse range of biological activities. Among these derivatives, methoxylated phenanthrenes are particularly prevalent in nature, especially in the Orchidaceae family, and have been investigated for a wide spectrum of pharmacological properties, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic activities.[1]
This guide provides a detailed technical overview of 9-Methoxyphenanthrene, a specific and important derivative. We will delve into its fundamental chemical and physical properties, outline a robust synthetic methodology, and discuss its potential as a valuable intermediate in the synthesis of complex natural products and novel therapeutic agents. This document is designed to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Molecular Structure
9-Methoxyphenanthrene is characterized by a methoxy group (-OCH₃) substituted at the C9 position of the phenanthrene ring system. This substitution significantly influences the molecule's electronic properties and reactivity.
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IUPAC Name : 9-methoxyphenanthrene[2]
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CAS Number : 5085-74-5[2]
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Molecular Formula : C₁₅H₁₂O[2]
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Molecular Weight : 208.25 g/mol [2]
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Key Identifiers :
Caption: 2D Chemical Structure of 9-Methoxyphenanthrene.
Physicochemical and Computed Properties
The physicochemical properties of a molecule are critical for predicting its behavior in biological systems and for designing experimental protocols. The data below, largely derived from computational models, provides key insights into the characteristics of 9-Methoxyphenanthrene.
| Property Name | Value | Source |
| Molecular Formula | C₁₅H₁₂O | PubChem[2] |
| Molecular Weight | 208.25 g/mol | PubChem[2] |
| Monoisotopic Mass | 208.088815002 Da | PubChem[2] |
| XlogP | 4.4 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Complexity | 238 | PubChem[2] |
Expert Insights:
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The high XlogP value of 4.4 indicates significant lipophilicity, suggesting low aqueous solubility but good permeability across lipid membranes. This is a crucial parameter in drug design for predicting absorption and distribution.[2][3]
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A low Topological Polar Surface Area (TPSA) of 9.2 Ų further supports the likelihood of good cell membrane permeability.[3]
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With zero hydrogen bond donors and only one acceptor (the ether oxygen), the molecule's ability to participate in hydrogen bonding is limited, which is consistent with its lipophilic character.[3]
Spectroscopic Profile
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex in the aromatic region (approx. δ 7.0-9.0 ppm). A key diagnostic signal will be a sharp singlet around δ 4.1 ppm, corresponding to the three protons of the methoxy group (-OCH₃). The protons at the C4 and C5 positions are anticipated to resonate at the lowest field due to steric compression, a characteristic feature of the phenanthrene system.
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¹³C NMR Spectroscopy : The carbon spectrum will show 15 distinct signals. The methoxy carbon should appear around δ 55-56 ppm. The carbon atom to which the methoxy group is attached (C9) would be significantly shifted downfield to approximately δ 155 ppm. The remaining signals will be located in the aromatic region (approx. δ 100-135 ppm).
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Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl group (around 2950-2850 cm⁻¹). A strong C-O stretching band for the aryl ether linkage is expected in the region of 1280-1230 cm⁻¹.
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Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 208.[2] Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 193, or the loss of a formyl radical (•CHO) leading to a fragment at m/z = 179.
Synthesis of 9-Methoxyphenanthrene: A Methodological Approach
The synthesis of specific methoxyphenanthrene isomers often requires a regioselective strategy. A highly effective approach involves the conversion of a brominated phenanthrene precursor, which can be more readily synthesized or separated, into the desired methoxy derivative. This circumvents issues with direct electrophilic substitution on the phenanthrene core, which can lead to difficult-to-separate isomeric mixtures.
The following protocol is based on a copper(I)-catalyzed methoxylation reaction, a reliable method for forming aryl ether bonds.
Experimental Protocol: Copper-Catalyzed Methoxylation of 9-Bromophenanthrene
Objective: To synthesize 9-Methoxyphenanthrene from 9-Bromophenanthrene.
Pillar of Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (9-Bromophenanthrene) and the appearance of a new, more polar spot corresponding to the product. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) and compared against expected data.
Step-by-Step Methodology:
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Reagent Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), add 9-Bromophenanthrene (1.0 eq), Copper(I) Iodide (CuI, 0.1-0.2 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq) to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Causality: CuI serves as the catalyst for the methoxylation reaction. The ligand stabilizes the copper catalyst and facilitates the reaction. An inert atmosphere is crucial to prevent oxidation of the catalyst and other reagents.
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Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or Toluene). Then, add Sodium Methoxide (NaOMe, 1.5-2.0 eq) as the methoxy source and base.
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Causality: Sodium methoxide provides the nucleophilic methoxy group. An excess is used to drive the reaction to completion.
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Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction's progress periodically using TLC (e.g., with a hexane/ethyl acetate eluent system).
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Causality: Elevated temperature is required to overcome the activation energy for this C-O bond formation.
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Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
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Causality: The aqueous work-up removes the inorganic salts (like NaBr and excess NaOMe) and the polar solvent (if DMF was used).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should then be purified using column chromatography on silica gel.
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Causality: Column chromatography is essential to separate the final product from any unreacted starting material, catalyst residues, and minor byproducts, yielding pure 9-Methoxyphenanthrene.
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Caption: Workflow for the Synthesis of 9-Methoxyphenanthrene.
Reactivity, Biological Significance, and Applications
The phenanthrene core of 9-Methoxyphenanthrene is relatively electron-rich, making it susceptible to further electrophilic aromatic substitution. The position of substitution will be directed by the existing methoxy group. However, its primary value in a research context lies in its role as a structural motif and a synthetic intermediate.
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Medicinal Chemistry Scaffold : Many natural phenanthrenes possessing hydroxy and/or methoxy groups exhibit significant biological activity. They have been studied for their cytotoxic effects against various cancer cell lines, as well as for antimicrobial and anti-inflammatory properties.[1][4][5] 9-Methoxyphenanthrene serves as a key building block for accessing more complex, biologically active phenanthrene and 9,10-dihydrophenanthrene structures.
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Intermediate for Natural Product Synthesis : The methoxy group can act as a protecting group for a phenol. It can be readily cleaved using reagents like boron tribromide (BBr₃) to reveal the corresponding 9-hydroxyphenanthrene, a common functional group in many natural products. This synthetic versatility makes it a valuable precursor in multi-step total synthesis projects.
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Materials Science : The rigid, planar structure of the phenanthrene core is of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs). Functionalized phenanthrenes can be explored for their charge-transport and photoluminescent properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 9-Methoxyphenanthrene is associated with the following hazards:
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H315 : Causes skin irritation.[2]
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H318 : Causes serious eye damage.[2]
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H335 : May cause respiratory irritation.[2]
Handling Recommendations:
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Always handle this chemical in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
9-Methoxyphenanthrene is more than a simple aromatic ether; it is a molecule of significant strategic importance. Its well-defined structure, predictable spectroscopic characteristics, and accessible synthetic routes make it an ideal platform for advanced research. For drug development professionals, it represents a key scaffold found in numerous biologically active compounds. For synthetic chemists, it is a versatile intermediate for constructing complex molecular architectures. This guide has provided the core technical knowledge necessary for researchers to confidently incorporate 9-Methoxyphenanthrene into their scientific endeavors.
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